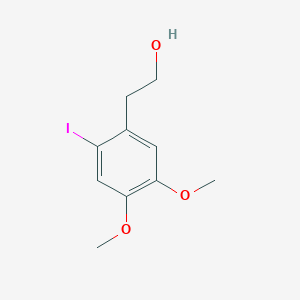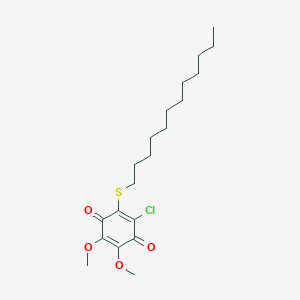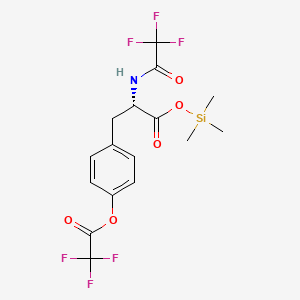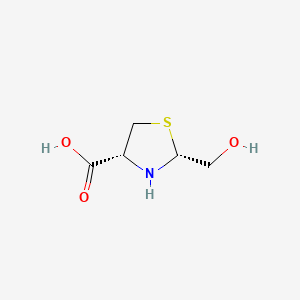
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiol and an amino acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are employed for esterification and amidation reactions.
Major Products
The major products formed from these reactions include various thiazolidine derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The thiazolidine ring can also participate in redox reactions, influencing cellular pathways and biochemical processes.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with a similar ring system but different functional groups.
(2S,4S)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid: The enantiomer of the compound , with different stereochemistry.
Thiazolidine-4-carboxylic acid: A simpler analog lacking the hydroxymethyl group.
Uniqueness
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups. This combination allows for selective interactions with biological targets and the ability to undergo diverse chemical reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H9NO3S |
|---|---|
分子量 |
163.20 g/mol |
IUPAC 名称 |
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
InChI 键 |
MYNHZTBPRLMLMR-IUYQGCFVSA-N |
手性 SMILES |
C1[C@H](N[C@H](S1)CO)C(=O)O |
规范 SMILES |
C1C(NC(S1)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


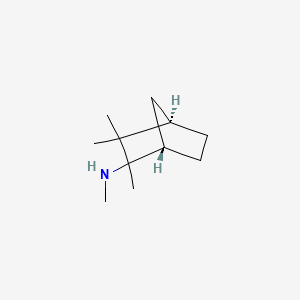

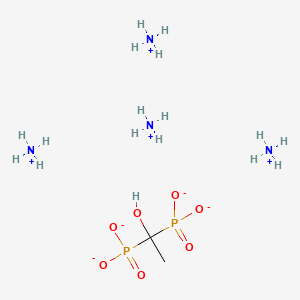
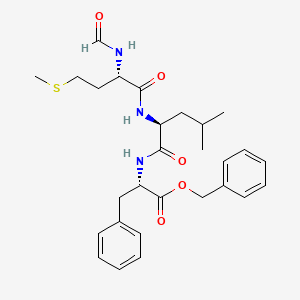
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)

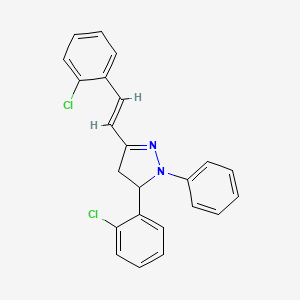
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)


